![molecular formula C16H17N3O B3001225 2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone CAS No. 132036-36-3](/img/structure/B3001225.png)
2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Overview
Description
The compound 2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone is a complex organic molecule that may be related to the class of compounds discussed in the provided papers. Although the exact compound is not directly mentioned, the papers discuss related structures and synthetic pathways that could be relevant to understanding its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 1,5-methano- and 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepines involves converting an indanone or tetralone to a cyanohydrin, followed by hydrogenolysis, lactamization, and reduction to yield bicyclic aryl piperidine and bicyclic aryl homopiperidine structures . Similarly, the synthesis of 7,8-dihydroxy-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-1-ol includes multiple steps starting from a dimethoxyphenylacetonitrile, leading to a tetralone derivative, and then through a sequence of reactions to the final compound . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound of interest likely features a bicyclic system with an indole and benzimidazole moiety. The papers describe related structures where the conformation and substitution patterns on the bicyclic systems are crucial for biological activity, such as the β-adrenoceptor activity in the case of the hexahydro-2,6-methano-3-benzazocin-1-ol . Understanding the stereochemistry and electronic properties of the functional groups in these compounds is essential for predicting the behavior of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the compound of interest may undergo similar transformations. For example, the formation of oximes, Beckmann rearrangement, and cyclization are key steps in the synthesis of complex bicyclic structures . Additionally, the Schiff base formation and subsequent reactions to yield pyrazole and oxadiazole derivatives demonstrate the versatility of the chemical reactions that could be applied to the synthesis of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heterocyclic rings, such as indole and benzimidazole, suggests that the compound may exhibit significant aromatic character, impacting its solubility, stability, and reactivity. The papers discuss the antioxidant and antimicrobial activities of related compounds, which could be indicative of the potential biological properties of the compound . The quantitative structure–activity relationships and molecular docking studies provide insights into how structural features correlate with biological activity, which could be relevant for predicting the properties of the compound .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that both indole and imidazole derivatives, which are structural components of this compound, have been associated with a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound
Biochemical Pathways
Given the broad range of biological activities associated with indole and imidazole derivatives , it is likely that this compound affects multiple biochemical pathways
Pharmacokinetics
For instance, the nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Result of Action
Indolyl-1,2,4-oxidizable derivatives have been synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors . This suggests that this compound may have similar inhibitory effects on α-glucosidase, which could have implications for the treatment of conditions like diabetes.
properties
IUPAC Name |
2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(12-5-6-13-14(9-12)18-10-17-13)19-8-7-11-3-1-2-4-15(11)19/h1-4,10,12H,5-9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNHGZIVTFCIOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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